![molecular formula C17H21NO B5786162 N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE](/img/structure/B5786162.png)
N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features two aromatic rings with various substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE typically involves the reaction of 3,4-dimethylaniline with 4-methoxy-3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).
- Reaction Time: The reaction may take several hours to complete, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield nitroso or nitro derivatives.
- Reduction may yield primary or secondary amines.
- Substitution may yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Interaction with specific receptors on cell surfaces, leading to a biological response.
Enzyme inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Signal transduction: Modulation of intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXYBENZYL)AMINE: Similar structure but lacks the additional methyl group on the benzyl ring.
N-(3,4-DIMETHYLPHENYL)-N-(3-METHYLBENZYL)AMINE: Similar structure but lacks the methoxy group on the benzyl ring.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-N-(4-METHOXY-3-METHYLBENZYL)AMINE is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-7-16(10-13(12)2)18-11-15-6-8-17(19-4)14(3)9-15/h5-10,18H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVGTPLXICQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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